2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a fluorophenyl group and a furan-2-ylmethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an intermediate imidazole compound.
Attachment of the furan-2-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions could target the imidazole ring or the fluorophenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Furan-2-carboxylic acid derivatives.
Reduction products: Amine derivatives of the imidazole ring.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions in pharmacology.
Medicine
Drug Development: The compound may be investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Diagnostics: Possible use in the development of diagnostic agents for imaging or biomarker detection.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Agriculture: Potential application in the development of agrochemicals such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: The compound could interact with active sites or binding pockets, inhibiting or modulating their activity.
Pathway modulation: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the fluorine and furan groups, potentially resulting in different chemical and biological properties.
2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Contains a chlorine atom instead of fluorine, which may affect its reactivity and interactions.
2-amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one: Features a methyl group, which could influence its hydrophobicity and binding affinity.
Uniqueness
The presence of both the fluorophenyl and furan-2-ylmethyl groups in 2-amino-5-(4-fluorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one makes it unique. These groups can impart distinct electronic, steric, and hydrophobic properties, potentially enhancing its activity and selectivity in various applications.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCJVJQPAGHLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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